1-(Pyrrolidin-1-ylmethyl)benzotriazole

Description

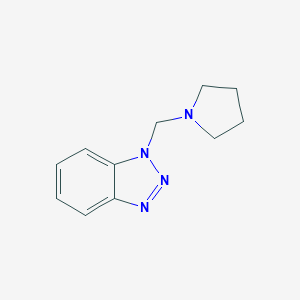

Structure

3D Structure

Properties

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-6-11-10(5-1)12-13-15(11)9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXUWDKSGHWDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274876 | |

| Record name | 1-[(Pyrrolidin-1-yl)methyl]-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19213-23-1 | |

| Record name | 1-[(Pyrrolidin-1-yl)methyl]-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Pyrrolidinylmethyl)benzotriazole, mixture of Bt1 and Bt2 isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 Pyrrolidin 1 Ylmethyl Benzotriazole

Direct Synthetic Routes to 1-(Pyrrolidin-1-ylmethyl)benzotriazole

The most direct and commonly employed method for the synthesis of 1-(Pyrrolidin-1-ylmethyl)benzotriazole involves the reaction of a suitable N-substituted (halomethyl)benzotriazole with pyrrolidine (B122466). This approach provides a straightforward pathway to the desired product.

Reaction of 1-(Chloromethyl)benzotriazole with Pyrrolidine

The reaction between 1-(Chloromethyl)benzotriazole and pyrrolidine serves as a primary route for the formation of 1-(Pyrrolidin-1-ylmethyl)benzotriazole. In this nucleophilic substitution reaction, the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. The benzotriazole (B28993) moiety acts as a good leaving group, facilitating the reaction.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and outcome of the synthesis of N-alkylated benzotriazoles can be significantly influenced by the reaction conditions. Factors such as the choice of solvent, base, temperature, and reaction time play a crucial role in determining the yield and the ratio of N1 to N2 isomers. For instance, the use of basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) has been shown to be an effective medium for the N-alkylation of benzotriazole with alkyl halides under solvent-free conditions, often leading to good to excellent yields. researchgate.nettandfonline.com Similarly, employing glycerol (B35011) as a green and efficient solvent has also been reported to provide excellent yields of N-alkylated products. researchgate.net The choice of base is also critical, with options ranging from traditional inorganic bases like potassium carbonate and sodium hydroxide to phase-transfer catalysts. researchgate.nettandfonline.com Microwave irradiation has also been explored as a method to accelerate the reaction and improve yields.

Precursor Synthesis for 1-(Pyrrolidin-1-ylmethyl)benzotriazole Formation

The availability and purity of the starting materials, particularly the N-substituted (halomethyl)benzotriazole intermediate, are paramount for the successful synthesis of the target compound.

Preparation of 1-(Chloromethyl)benzotriazole from Benzotriazole and Related Derivatives

1-(Chloromethyl)benzotriazole is a key intermediate in the synthesis of 1-(Pyrrolidin-1-ylmethyl)benzotriazole. A common method for its preparation involves the reaction of 1-hydroxymethylbenzotriazole with a chlorinating agent such as thionyl chloride. prepchem.comnih.govresearchgate.net This reaction typically proceeds with good yield. For example, one procedure describes the dropwise addition of thionyl chloride to solid 1-hydroxymethylbenzotriazole in an ice bath, followed by heating, to afford 1-chloromethylbenzotriazole in 82.9% yield. prepchem.com Another reported synthesis from 1-hydroxymethylbenzotriazole and thionyl chloride gives a yield of 78%. nih.govresearchgate.net The starting material, 1-hydroxymethylbenzotriazole, can be prepared from the reaction of benzotriazole with formaldehyde. researchgate.net

| Starting Material | Reagent | Yield of 1-(Chloromethyl)benzotriazole | Reference |

| 1-Hydroxymethylbenzotriazole | Thionyl Chloride | 82.9% | prepchem.com |

| 1-Hydroxymethylbenzotriazole | Thionyl Chloride | 78% | nih.govresearchgate.net |

Alternative Routes to N-Substituted (Halomethyl)benzotriazole Intermediates

While the chlorination of 1-hydroxymethylbenzotriazole is a standard method, other approaches to N-substituted (halomethyl)benzotriazole intermediates exist. For instance, benzotriazole has been reported to react with dichloromethane (B109758) in the presence of a base like sodium hydride in DMF at reflux conditions to form chloromethyl benzotriazole in situ. nih.gov This method offers a one-pot approach to generate the intermediate, which can then react with a nucleophile.

General N-Alkylation Methodologies Applicable to the Synthesis of N-Alkyl Benzotriazoles

The synthesis of 1-(Pyrrolidin-1-ylmethyl)benzotriazole falls under the broader category of N-alkylation of benzotriazoles. This class of reactions is synthetically challenging due to the potential for forming a mixture of N1 and N2 alkylated isomers. rsc.org A variety of methods have been developed to control the regioselectivity of this transformation.

Traditional methods often employ strong bases such as sodium hydride or potassium hydroxide in organic solvents like DMF or DMSO. tandfonline.com However, these methods can suffer from drawbacks including the use of hazardous solvents and harsh reaction conditions. tandfonline.com

More modern and environmentally benign approaches have been developed. The use of ionic liquids as both solvent and catalyst has been shown to be effective and can be reused. researchgate.netresearchgate.net Phase-transfer catalysis, using catalysts like 18-crown-6 (B118740) or polyethylene (B3416737) glycols, provides a milder alternative for N-alkylation. researchgate.net Another strategy involves the use of metal-free catalysts, such as B(C6F5)3, which has been demonstrated to promote site-selective N1-alkylation of benzotriazoles with diazoalkanes in good to excellent yields. rsc.org Furthermore, metalloporphyrin catalysts have been shown to precisely control the regioselective N1 and N2-alkylation of benzotriazoles with α-diazoacetates. acs.org

These general methodologies provide a toolbox for chemists to synthesize a wide range of N-alkyl benzotriazoles, including 1-(Pyrrolidin-1-ylmethyl)benzotriazole, with improved control over yield and regioselectivity.

Nucleophilic Substitution Reactions with Alkyl Halides and Other Electrophiles

The most fundamental approach to the synthesis of 1-(Pyrrolidin-1-ylmethyl)benzotriazole involves the nucleophilic substitution reaction between benzotriazole and a suitable electrophile, typically an alkyl halide. In this reaction, the benzotriazole anion, acting as a nucleophile, attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.

To synthesize the target compound, 1-(chloromethyl)pyrrolidine or a related electrophile would be reacted with benzotriazole. The reaction is typically facilitated by a base, which deprotonates the N-H of benzotriazole to form the more nucleophilic benzotriazolide anion. This anion then attacks the chloromethyl group of the pyrrolidine derivative.

The general scheme for this reaction is as follows:

Benzotriazole is treated with a base to form the benzotriazolide anion.

The anion then reacts with an electrophile like 1-(chloromethyl)pyrrolidine.

This substitution reaction typically yields a mixture of N1 and N2 isomers, with the N1 isomer often being the major product. ijariie.com

The choice of solvent and reaction conditions can influence the ratio of N1 to N2 isomers. Common solvents for this type of reaction include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile. The preparation of related electrophiles, such as 1-(chloromethyl)-1H-1,2,3-benzotriazole, has been documented through the reaction of 1-hydroxymethylbenzotriazole with thionyl chloride, yielding the product in 78% yield. researchgate.netnih.gov This highlights the general utility of chloromethyl derivatives in the N-alkylation of various heterocycles.

Base-Mediated N-Alkylation Approaches (e.g., using alkoxides, hydrides)

The N-alkylation of benzotriazole is critically dependent on the use of a base to generate the benzotriazolide anion. A wide variety of bases have been employed for this purpose, each with its own advantages concerning reactivity, cost, and handling. tandfonline.com The strength and type of base can affect the reaction rate and the regioselectivity of the alkylation.

Commonly used bases include:

Alkali Metal Carbonates: Potassium carbonate (K2CO3) is a mild and inexpensive base frequently used in polar aprotic solvents like DMF. nih.govuomphysics.net

Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong, cost-effective bases used in various solvents, sometimes under phase-transfer catalysis (PTC) conditions to improve solubility and reactivity. tandfonline.comnih.gov

Metal Hydrides: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates benzotriazole, driving the reaction to completion. tandfonline.com It is typically used in anhydrous solvents like THF or DMF.

Metal Alkoxides: Potassium alkoxides, such as potassium tert-butoxide, are strong bases that can also be effective in these alkylation reactions. tandfonline.com

Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), have been used as both the catalyst and the reaction medium, offering a green and efficient protocol under solvent-free conditions. tandfonline.comresearchgate.net

The selection of the base and solvent system is crucial for optimizing the yield and regioselectivity of the desired 1-(Pyrrolidin-1-ylmethyl)benzotriazole isomer.

| Base | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | DMF | Mild, inexpensive, commonly used in both conventional and microwave synthesis. | nih.gov, uomphysics.net |

| Sodium Hydroxide (NaOH) | DMF, Water (with PTC) | Strong, low-cost, effective with phase-transfer catalysts. | tandfonline.com, nih.gov |

| Sodium Hydride (NaH) | THF, DMF (anhydrous) | Very strong, non-nucleophilic, provides irreversible deprotonation. | tandfonline.com |

| Potassium Alkoxide (e.g., KOtBu) | THF | Strong, sterically hindered base. | tandfonline.com |

| Basic Ionic Liquid ([Bmim]OH) | Solvent-free | Acts as both catalyst and medium; environmentally benign. | tandfonline.com, researchgate.net |

Catalytic N-Alkylation Protocols (e.g., Pd-catalyzed reactions)

While traditional base-mediated methods are common, catalytic protocols have emerged as powerful tools for the N-alkylation of benzotriazoles, often providing higher yields and, most importantly, enhanced regioselectivity. These methods can favor the formation of the N1 or N2 isomer under milder conditions.

Examples of catalytic systems include:

Lewis Acid Catalysis: Scandium triflate (Sc(OTf)3) has been shown to catalyze the highly selective N2-alkylation of benzotriazoles with cyclohexanones. rsc.org Another approach uses B(C6F5)3 as a metal-free catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org

Palladium Catalysis: Palladium catalysts, such as Pd(OAc)2, have been utilized to achieve cyclization at moderate temperatures for the synthesis of 1-aryl-1H-benzotriazoles, demonstrating the utility of palladium in forming N-substituted benzotriazole systems. ijariie.com

Photocatalysis: A visible-light-promoted, metal-free method using p-benzoquinone as a catalyst has been developed for the highly site-selective N1-alkylation of benzotriazoles with diazo compounds, proceeding through a proposed radical process. acs.org

These catalytic strategies represent advanced alternatives to classical methods, offering pathways to specific isomers that are often difficult to obtain through conventional means.

Microwave-Assisted Synthesis of N-Alkyl Benzotriazole Derivatives

Microwave-assisted organic synthesis has become an established technique for accelerating chemical reactions. The N-alkylation of benzotriazole benefits significantly from this technology, with numerous reports highlighting dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. nih.govuomphysics.nettsijournals.com

Microwave irradiation can be applied to the base-mediated nucleophilic substitution of benzotriazole with alkyl halides. The syntheses are often carried out using a base like potassium carbonate in a polar solvent such as DMF, or even under solvent-free conditions. nih.govbenthamdirect.comingentaconnect.com The rapid and uniform heating provided by microwaves enhances the reaction rate significantly. For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. researchgate.net This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of N-alkyl benzotriazole derivatives for various applications.

| Method | Typical Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | Moderate to Good | Standard laboratory setup. | nih.gov |

| Microwave Irradiation | Minutes | Good to Excellent | Drastic reduction in reaction time, often higher yields. | nih.gov, benthamdirect.com, researchgate.net |

Advanced Applications of N Substituted Benzotriazole Methodology in Synthetic Organic Chemistry

Role as Activating Agents and Coupling Reagents in Amidation and Esterification

Benzotriazole-based reagents are renowned for their efficacy as activating agents in the formation of amide and ester bonds, crucial reactions in peptide synthesis and the creation of numerous pharmaceuticals and fine chemicals. The benzotriazolyl group acts as an excellent leaving group, facilitating the nucleophilic attack of an amine or alcohol on an activated carbonyl center.

In the context of amidation, N-acylbenzotriazoles, formed from the reaction of a carboxylic acid with a benzotriazole (B28993) derivative in the presence of a dehydrating agent like thionyl chloride, are stable, often crystalline intermediates. These activated species readily react with primary and secondary amines to form amides under mild conditions, often without the need for additional catalysts and with minimal racemization for chiral carboxylic acids. lupinepublishers.comresearchgate.net This methodology has been successfully applied to the synthesis of a wide array of amides, including those derived from sterically hindered or electronically deactivated starting materials. sphinxsai.com A significant advantage of this approach is the ability to perform these reactions in a one-pot manner, enhancing synthetic efficiency. lupinepublishers.com

The utility of benzotriazole chemistry extends to esterification. N-acylbenzotriazoles can react with alcohols to furnish the corresponding esters. nih.gov Research has demonstrated a facile method for the activation of hydroxy-substituted carboxylic acids using benzotriazole chemistry without the need for prior protection of the hydroxyl groups. nih.gov High yields of aromatic hydroxy esters have been achieved using either neat alcohols under neutral microwave conditions or with nucleophilic alkoxides reacting with the intermediate N-(arylacyl)benzotriazoles. nih.gov

Several phosphonium (B103445) and uronium-based coupling reagents incorporating the benzotriazole moiety have been developed to streamline peptide synthesis. researchgate.net Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are widely used in solid-phase peptide synthesis. peptide.comnih.govluxembourg-bio.com These reagents facilitate rapid and efficient amide bond formation with low levels of racemization, particularly when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov

Table 1: Examples of Benzotriazole-Based Coupling Reagents This table is interactive. Click on the headers to sort.

| Reagent Name | Acronym | Structure | Key Features |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient coupling, less hazardous byproducts than BOP. peptide.comluxembourg-bio.com | |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient, low racemization, fast reaction times. peptide.com | |

| O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) | TBTU | Adapted for automated solid-phase peptide synthesis. nih.gov |

Strategic Use as a Synthetic Auxiliary in Multi-Step Syntheses

The benzotriazole group is an ideal synthetic auxiliary due to its facile introduction and removal, stability, and its ability to activate molecules for a variety of transformations. nih.gov It can function as a temporary placeholder that directs the course of a reaction before being cleanly excised.

A notable application is in the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines. A one-pot Friedel-Crafts reaction between 1-hydroxymethylbenzotriazole, a 2-phenylethylamine, and a Lewis acid like aluminum chloride provides N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines in high yields under mild, room temperature conditions. researchgate.net The benzotriazolyl moiety in these products can be readily displaced by various nucleophiles, making them versatile precursors for a range of N-substituted tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active compounds. researchgate.net

Furthermore, benzotriazole methodology facilitates the synthesis of various heterocyclic systems. lupinepublishers.com For instance, N-((1H-benzo[d] nih.govacs.orgbohrium.comtriazol-1-yl)methyl)-1,1,1-triphenyl-λ⁵-phosphanimine serves as a building block for heterocycles like 3H-benzo[c]azepine and 2,3-disubstituted pyrroles. lupinepublishers.com The ability of the benzotriazole group to be substituted allows for the introduction of diverse functionalities into the target molecule at a late stage of the synthesis.

Application in the Construction of Bioactive Scaffolds (chemical design principles)

The benzotriazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. gsconlinepress.comsemanticscholar.org This has led to its incorporation into the design of novel bioactive compounds. The pyrrolidine (B122466) ring is another important scaffold in drug discovery, and its combination with the benzotriazole moiety can lead to potent therapeutic agents. nih.gov

The design principles for incorporating 1-(pyrrolidin-1-ylmethyl)benzotriazole and related structures into bioactive scaffolds often leverage the physicochemical properties of both the benzotriazole and the N-alkyl substituent. The benzotriazole core provides a rigid, aromatic platform that can engage in π-stacking and hydrogen bonding interactions with biological targets. researchgate.net The nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors.

The N-substituent, such as the pyrrolidin-1-ylmethyl group, offers several advantages. It can enhance solubility and bioavailability, and the pyrrolidine ring can be further functionalized to optimize binding affinity and selectivity for a specific target. nih.gov The stereochemistry of substituents on the pyrrolidine ring can be crucial for biological activity, allowing for fine-tuning of the drug-receptor interaction. nih.gov

Benzotriazole derivatives have demonstrated a range of pharmacological effects, including:

Antimicrobial activity: N-alkylated benzotriazoles have shown potent activity against various bacterial and fungal strains, including resistant ones like MRSA. gsconlinepress.comnih.gov

Antiprotozoal activity: Certain N-alkyl derivatives have been evaluated for their in vitro activity against Acanthamoeba castellanii. gsconlinepress.com

Antiviral properties: Benzotriazole derivatives have been investigated as inhibitors of viral enzymes. beilstein-journals.org

Anticancer activity: Some benzotriazole derivatives exhibit antiproliferative effects. nih.gov

Anti-inflammatory and analgesic effects: The benzotriazole scaffold has been incorporated into molecules with anti-inflammatory and pain-relieving properties. gsconlinepress.com

Utilization in Coordination Chemistry as Ligands for Metal Centers

Benzotriazole and its N-substituted derivatives are versatile ligands in coordination chemistry. bohrium.comresearchgate.net The presence of multiple nitrogen atoms in the triazole ring allows for various coordination modes, acting as a monodentate, bidentate, or bridging ligand to connect multiple metal centers. researchgate.netmdpi.com This versatility enables the construction of a wide array of coordination complexes, including polynuclear clusters and coordination polymers with interesting structural and functional properties. bohrium.comresearchgate.net

1-(Pyrrolidin-1-ylmethyl)benzotriazole can coordinate to metal ions, typically through one of the nitrogen atoms of the triazole ring. The specific nitrogen atom involved in coordination (N1, N2, or N3) can depend on the metal ion, the other ligands present, and the reaction conditions. The pyrrolidinylmethyl substituent can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complex.

Metal complexes incorporating benzotriazole-based ligands have been investigated for a variety of applications, including:

Catalysis: Some complexes have shown catalytic activity in organic transformations. bohrium.com

Luminescence: Certain coordination compounds exhibit luminescent properties. bohrium.com

Magnetic materials: The formation of polynuclear clusters can lead to materials with interesting magnetic behavior. bohrium.com

Bio-applications: Metal complexes of benzotriazoles have been explored for their potential antitumor properties. nih.gov

For example, a copper(II) complex with 1-[(1H-benzotriazol-1-yl)methyl]-1H-1,2,4-triazole has been synthesized and structurally characterized, revealing a distorted octahedral geometry around the copper center. nih.gov Studies on zinc(II) complexes with 1-methylbenzotriazole (B83409) have shown that the ligand typically behaves in a monodentate fashion, coordinating through the N3 atom of the azole ring. mdpi.com

Development of N-Alkyl Benzotriazoles for Material Science Applications (e.g., polymers, dyes)

N-alkyl benzotriazoles have found significant applications in material science, particularly in the development of polymers and dyes with enhanced properties. Their inherent UV-absorbing characteristics make them valuable components for creating photostable materials.

Benzotriazole derivatives are widely used as UV absorbers to protect polymers and other organic materials from photodegradation. nih.govscientific.net They function by absorbing harmful UV radiation and dissipating the energy as heat through non-radiative pathways, often involving an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.gov By covalently attaching benzotriazole units to polymer backbones or incorporating them as additives, the durability and lifespan of materials exposed to sunlight can be significantly improved.

In the field of dyes, the benzotriazole moiety has been incorporated into chromophores to enhance their photostability. nih.gov For instance, 1,8-naphthalimide (B145957) dyes have been covalently linked to 2-(2-hydroxyphenyl)-2H-benzotriazoles. These hybrid dyes exhibit improved resistance to photoaging in PMMA films compared to simple mixtures of the individual components. nih.gov The benzotriazole unit not only preferentially absorbs UV light but also provides a non-radiative deactivation pathway that protects the fluorophore from degradation. nih.gov

Furthermore, benzotriazole derivatives have been used in the synthesis of azo dyes. acs.orgresearchgate.net The benzotriazole ring system can be part of the diazo component or the coupling component, influencing the color and properties of the resulting dye. acs.org Some of these dyes have been designed for specific applications, such as in surface-enhanced resonance Raman scattering (SERRS) studies, where the benzotriazole group facilitates surface complexing. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(Pyrrolidin-1-ylmethyl)benzotriazole |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| 1-hydroxybenzotriazole (HOBt) |

| Thionyl chloride |

| Aluminum chloride |

| 1-hydroxymethylbenzotriazole |

| 2-phenylethylamine |

| N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline |

| N-((1H-benzo[d] nih.govacs.orgbohrium.comtriazol-1-yl)methyl)-1,1,1-triphenyl-λ⁵-phosphanimine |

| 3H-benzo[c]azepine |

| 2,3-disubstituted pyrroles |

| 1-[(1H-benzotriazol-1-yl)methyl]-1H-1,2,4-triazole |

| Copper(II) |

| Zinc(II) |

| 1-methylbenzotriazole |

| 1,8-naphthalimide |

| 2-(2-hydroxyphenyl)-2H-benzotriazole |

| PMMA (Poly(methyl methacrylate)) |

| O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |

Future Perspectives and Emerging Research Avenues for 1 Pyrrolidin 1 Ylmethyl Benzotriazole and Its Congeners

Exploration of Novel Reactivity Patterns and Methodologies

The benzotriazole (B28993) group is renowned for its role as a versatile synthetic auxiliary. It is an excellent leaving group, can stabilize adjacent carbanions, and participates in a wide array of transformations. The N-CH₂-N linkage in 1-(pyrrolidin-1-ylmethyl)benzotriazole makes it a valuable reagent in Mannich-type reactions. Future research is poised to explore its reactivity with a broader range of nucleophiles, beyond traditional CH-acidic compounds.

Emerging methodologies are likely to focus on:

Transition-Metal Catalyzed Cross-Coupling: While benzotriazole itself can act as a ligand, the development of protocols where the entire 1-(pyrrolidin-1-ylmethyl)benzotriazole unit is coupled with other fragments could lead to novel molecular architectures.

Photoredox Catalysis: Investigating the single-electron transfer (SET) pathways of this compound could unlock new bond-forming strategies, such as radical-based alkylations or arylations.

Flow Chemistry Applications: The development of continuous flow processes for the synthesis and subsequent reaction of 1-(pyrrolidin-1-ylmethyl)benzotriazole would offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic Mannich reactions.

The reactivity of the benzotriazole moiety as a leaving group can be modulated by substitution on the benzene (B151609) ring. This opens avenues for creating a library of 1-(pyrrolidin-1-ylmethyl)benzotriazole congeners with tunable reactivity.

| Reactivity Type | Potential Nucleophiles/Reaction Partners | Emerging Methodology |

| Mannich Reaction | Enolates, enamines, indoles, organometallics | Asymmetric catalysis, photoredox catalysis |

| C-N Bond Cleavage | Grignard reagents, organolithiums, reducing agents | Flow chemistry, enzymatic resolution |

| Radical Reactions | Alkenes, alkynes, (hetero)arenes | Visible-light photoredox catalysis |

Integration into Asymmetric Synthesis and Chiral Induction Strategies

The presence of the pyrrolidine (B122466) ring, a cornerstone of modern organocatalysis and a common feature in chiral auxiliaries, suggests a significant future for 1-(pyrrolidin-1-ylmethyl)benzotriazole in asymmetric synthesis. Research in this area is expected to branch into several key directions.

One promising avenue involves the use of chiral pyrrolidines in the synthesis of this compound, thereby creating a chiral aminomethylating agent. This would allow for the diastereoselective introduction of the benzotriazolylmethyl group into prochiral substrates. A seminal study demonstrated the utility of a related chiral synthon, (3S,5R,7aR)-5-(benzotriazol-1-yl)-3-phenyl[2,1-b]oxazolopyrrolidine, which reacts with various nucleophiles to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines. redalyc.orgnih.gov This highlights the potential of using the benzotriazole moiety as a removable chiral directing group.

Future strategies may include:

Development of Chiral Congeners: Synthesizing analogs from readily available chiral pyrrolidines (e.g., derived from proline) to create new chiral synthons.

Organocatalysis: Employing chiral pyrrolidine-based catalysts in conjunction with benzotriazole chemistry to achieve enantioselective transformations.

Memory of Chirality: Investigating reactions where the transient chirality of an intermediate derived from a chiral congener is transferred to the product.

The interplay between the stereocenter(s) on the pyrrolidine ring and the reactive N-CH₂-Bt moiety could be harnessed for sophisticated remote stereocontrol.

Development of Catalytic Applications Utilizing Benzotriazole Derivatives

Benzotriazole and its derivatives have recently gained recognition as inexpensive, stable, and effective ligands in transition-metal catalysis. rsc.orgresearchgate.net The nitrogen atoms of the triazole ring can coordinate to metal centers, facilitating a range of coupling reactions, including Suzuki, Sonogashira, and Glaser couplings. rsc.orgacs.org

For 1-(Pyrrolidin-1-ylmethyl)benzotriazole, the presence of two distinct nitrogen-containing heterocycles offers the potential for it to act as a bidentate or bridging ligand. The pyrrolidine nitrogen, being a Lewis base, can also participate in metal coordination. This dual-functionality opens up exciting possibilities for the design of novel catalytic systems.

Future research could focus on:

Bidentate Ligand Design: Synthesizing congeners where the steric and electronic properties of both the benzotriazole and pyrrolidine rings are tuned to optimize catalytic activity and selectivity for specific reactions like C-H activation or cross-coupling.

Immobilized Catalysts: Grafting 1-(pyrrolidin-1-ylmethyl)benzotriazole or its derivatives onto solid supports to create recyclable heterogeneous catalysts.

Cooperative Catalysis: Designing systems where the benzotriazole moiety binds to one metal center while the pyrrolidine coordinates to another, enabling cooperative bimetallic catalysis for challenging transformations.

| Catalytic Reaction | Metal Center | Potential Role of Benzotriazole Derivative |

| Suzuki-Miyaura Coupling | Palladium, Copper | N,N'-Bidentate Ligand |

| Sonogashira Coupling | Palladium, Copper | Stabilizing Ligand for Metal Nanoparticles |

| C-H Activation | Rhodium, Iridium | Directing Group and Ligand |

| Asymmetric Hydrogenation | Ruthenium, Rhodium | Chiral Ligand (with chiral pyrrolidine) |

Rational Design of Chemically Active Derivatives for Specific Molecular Recognition

The benzotriazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral, antifungal, and anticancer properties. gsconlinepress.comnih.gov The ability to functionalize both the benzotriazole ring and the N1-substituent allows for the rational design of derivatives aimed at specific biological targets or for host-guest recognition.

The pyrrolidinylmethyl group in the target compound provides a vector for introducing further functionality and for modulating physicochemical properties such as solubility and lipophilicity. Molecular docking studies have shown that substituents on the benzotriazole core can play a pivotal role in binding interactions with protein targets. nih.govnih.gov

Emerging avenues in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrrolidine ring (e.g., introducing hydroxyl or amino groups) and the benzotriazole ring (e.g., with halogens or alkyl groups) to probe interactions with specific enzymes or receptors. nih.gov

Benzotriazole-Based Probes and Sensors: Incorporating fluorophores or other reporter groups to create derivatives that can selectively bind to and detect specific analytes, metal ions, or biomolecules.

Host-Guest Chemistry: Utilizing the aromatic surface of the benzotriazole and the flexible side chain to design macrocyclic hosts capable of encapsulating guest molecules, with potential applications in drug delivery and separations. Research has already shown that benzotriazole derivatives can participate in supramolecular self-assembly with host molecules like cucurbiturils. researchgate.net

Interdisciplinary Research at the Interface of Synthetic and Supramolecular Chemistry

The intersection of covalent synthesis and non-covalent self-assembly is a fertile ground for the creation of advanced functional materials. The structural features of 1-(pyrrolidin-1-ylmethyl)benzotriazole and its congeners make them excellent candidates for building blocks in supramolecular chemistry. The planar, aromatic benzotriazole core is capable of π-π stacking interactions, while the nitrogen atoms can participate in hydrogen bonding. atlantis-press.com

Future interdisciplinary research is likely to explore:

Functional Polymers and Materials: Incorporating benzotriazole derivatives into polymer backbones to create materials with tailored electronic, optical, or thermal properties, for applications in areas like organic solar cells or corrosion inhibition. unc.eduresearchgate.netcjps.org

Self-Assembled Monolayers (SAMs): Studying the self-assembly of functionalized congeners on surfaces (e.g., gold or silicon) to create ordered molecular layers for applications in molecular electronics or biosensing. Studies have already investigated the 2D self-assembly of benzotriazole on gold surfaces. rsc.org

Microporous Organic Polymers (MOPs): Using derivatives of 1-(pyrrolidin-1-ylmethyl)benzotriazole as monomers for the synthesis of porous materials. The nitrogen-rich framework could be advantageous for applications such as CO₂ capture and separation. nih.gov

Co-crystals and Molecular Frameworks: Exploring the co-crystallization of these compounds with other molecules, such as carboxylic acids, to form well-defined hydrogen-bonded networks and create materials with novel physical properties. atlantis-press.com

The continued exploration of 1-(pyrrolidin-1-ylmethyl)benzotriazole and its analogs promises to yield not only new synthetic methodologies but also novel molecules and materials with significant potential across a spectrum of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(Pyrrolidin-1-ylmethyl)benzotriazole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, describes a procedure where 2-fluorobenzaldehyde reacts with pyrrolidine in DMF under microwave irradiation (150°C, 20 hours), yielding substituted benzaldehydes with >90% efficiency. Optimization involves adjusting solvent polarity (e.g., DMF vs. n-butanol), catalyst loading (e.g., K₂CO₃), and reaction time . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical for verifying the pyrrolidine-methyl linkage and benzotriazole core .

Q. How can researchers validate the purity and structural integrity of 1-(Pyrrolidin-1-ylmethyl)benzotriazole derivatives?

- Methodological Answer : Combine analytical techniques:

- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate purity) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess impurities.

- Spectroscopy : Assign peaks in ¹H NMR (e.g., pyrrolidine protons at δ 1.96–3.30 ppm) and confirm carbonyl/amine groups via IR (C=O stretch ~1650 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

- Methodological Answer : Solubility in polar aprotic solvents (DMF, DMSO) enables reactions under homogeneous conditions, while limited aqueous solubility necessitates phase-transfer catalysts for biphasic systems. Stability studies under varying pH (e.g., 2–12) and temperatures (25–80°C) are essential for storage recommendations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of 1-(Pyrrolidin-1-ylmethyl)benzotriazole derivatives?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites (e.g., benzotriazole N-atoms). Compare HOMO-LUMO gaps with experimental redox potentials .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). For example, highlights how substituents on triazole rings affect binding affinities to active sites .

Q. What strategies resolve contradictory spectroscopic or bioactivity data for structurally similar analogs?

- Methodological Answer :

- Cross-validation : Replicate synthesis and characterization using independent labs to rule out procedural errors.

- Statistical analysis : Apply factorial design (e.g., 2³ factorial) to isolate variables (e.g., solvent, temperature) causing discrepancies in bioactivity .

- Crystallography : Resolve ambiguities in NMR assignments via single-crystal X-ray diffraction .

Q. How does the pyrrolidine-methyl group influence the compound’s electronic properties and reaction pathways?

- Methodological Answer :

- Electron donation : Pyrrolidine’s amine lone pairs increase electron density on the benzotriazole ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity at C-4/C-7 positions.

- Steric effects : The methyl group restricts rotational freedom, favoring planar conformations critical for π-π stacking in supramolecular assemblies .

Experimental Design & Data Analysis

Q. What frameworks (e.g., PICO, FINER) ensure rigorous hypothesis formulation for studying this compound’s applications?

- Methodological Answer :

- PICO : Define Population (e.g., enzyme targets), Intervention (compound derivatives), Comparison (unsubstituted benzotriazole), and Outcome (IC₅₀ values) .

- FINER criteria : Ensure feasibility (lab resources), novelty (uncharted substitution patterns), and relevance (antimicrobial resistance research) .

Q. How can researchers design multifactorial experiments to study structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.